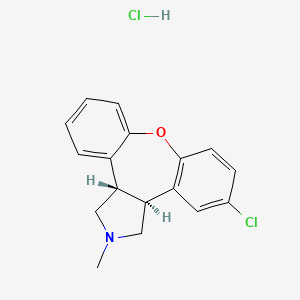

Asenapine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

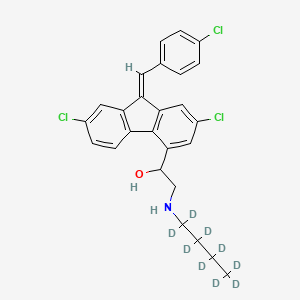

Asenapine hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder . It belongs to the dibenzo-oxepino pyrrole class and is known for its strong antagonistic activity at serotonin (5HT2A) and dopamine (D2) receptors . This compound is administered sublingually or via a transdermal patch due to its extensive first-pass metabolism when taken orally .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asenapine hydrochloride involves multiple steps, starting from 2-chloro-5-nitrobenzaldehyde . The key steps include:

Reduction: The nitro group is reduced to an amine.

Cyclization: The amine undergoes cyclization to form the dibenzo-oxepino pyrrole structure.

Chlorination: The compound is chlorinated to introduce the chlorine atom at the desired position.

Methylation: The final step involves methylation to obtain asenapine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Batch Processing: Using large reactors to carry out the reduction, cyclization, chlorination, and methylation steps.

Purification: The product is purified using crystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Asenapine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Asenapine can be oxidized to form various metabolites.

Reduction: The nitro group in the precursor is reduced to an amine during synthesis.

Substitution: Chlorination and methylation are key substitution reactions in its synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.

Substitution: Chlorine gas and methyl iodide are used for chlorination and methylation, respectively.

Major Products Formed

The major products formed from these reactions include this compound and its various metabolites, which are primarily formed through oxidation .

Scientific Research Applications

Asenapine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.

Biology: Research focuses on its effects on neurotransmitter systems and receptor binding studies.

Industry: It is used in the development of sublingual and transdermal drug delivery systems.

Mechanism of Action

Asenapine hydrochloride exerts its effects through strong antagonistic activity at serotonin (5HT2A) and dopamine (D2) receptors . This dual antagonism enhances dopamine and acetylcholine efflux in the brain, which helps improve cognitive function and reduce negative symptoms in patients with schizophrenia . Additionally, this compound has antagonistic activity at histamine and adrenergic receptors, contributing to its sedative effects .

Comparison with Similar Compounds

Similar Compounds

Risperidone: Another atypical antipsychotic with similar serotonin and dopamine receptor antagonism.

Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a similar receptor binding profile.

Quetiapine: Used for similar indications but has a different side effect profile.

Uniqueness

Asenapine hydrochloride is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and improve bioavailability . Its strong antagonistic activity at serotonin and dopamine receptors, combined with its effects on histamine and adrenergic receptors, makes it effective in treating a wide range of psychiatric symptoms .

Properties

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-CTHHTMFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678678 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412458-61-7 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)